5-Methyl-1,8-naphthyridin-2-amine
Overview
Description
5-Methyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused ring system containing nitrogen atoms at specific positions, making it an important scaffold in medicinal chemistry and materials science
Preparation Methods
The synthesis of 5-Methyl-1,8-naphthyridin-2-amine can be achieved through various synthetic routes. One common method involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods often utilize metal-catalyzed reactions and green chemistry strategies to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
5-Methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, enhancing its structural complexity.
Common reagents used in these reactions include acids, bases, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
5-Methyl-1,8-naphthyridin-2-amine can be compared with other similar compounds such as:
1,8-Naphthyridine: The parent compound without the methyl and amino substituents.
2-Amino-1,8-naphthyridine: Lacks the methyl group at the 5-position.
5-Methyl-1,8-naphthyridine: Lacks the amino group at the 2-position.
Properties
IUPAC Name |
5-methyl-1,8-naphthyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-4-5-11-9-7(6)2-3-8(10)12-9/h2-5H,1H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKCZPDDQIHMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327723 | |
Record name | 5-methyl-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-92-9 | |
Record name | 5-methyl-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.